N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core. Key structural elements include:
- A thioether linkage connecting the heterocyclic core to an acetamide moiety.
- A 2,5-dimethoxyphenyl group, contributing to lipophilicity and electronic modulation.
Its synthesis likely involves alkylation of a thiol-containing precursor with a chloroacetamide derivative, analogous to methods described for related pyrimidine-thioacetamides .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-25-16-7-5-4-6-14(16)20-18(32(25,27)28)11-22-21(24-20)31-12-19(26)23-15-10-13(29-2)8-9-17(15)30-3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJDIMVNADADKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dimethoxyphenyl moiety.
- A benzo[c]pyrimido core.
- A thiazine derivative.
Its molecular formula is , with a molecular weight of approximately 398.55 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- The compound has shown significant antibacterial properties against various strains of bacteria. In studies, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL. This suggests potential applications in treating bacterial infections .
- Anticancer Properties
-
Cholinesterase Inhibition
- The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Cell Walls : The thiazine moiety may interfere with bacterial cell wall synthesis.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through caspase activation.
- Enzyme Inhibition : By binding to the active sites of cholinesterase enzymes, it prevents the breakdown of acetylcholine, enhancing neurotransmission.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Thiazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethoxyphenyl group occurs via nucleophilic substitution.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Case Studies
Several studies have explored the efficacy of this compound:
- Antibacterial Efficacy Study :
- Cancer Cell Proliferation Study :
- Neuroprotective Study :
Scientific Research Applications
Structural Characteristics
The compound features a pyrimido[4,5-e][1,2]thiazin core structure, which is known for its diverse biological activities. The presence of the thio group and the N-(2,5-dimethoxyphenyl)acetamide moiety enhances its interaction with various biological targets. The molecular formula is , with a molecular weight of approximately 530.66 g/mol.
Anticancer Activity
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific kinases involved in cancer pathways. Preliminary studies have shown that modifications to the core structure can enhance anticancer activity against various tumor cell lines.
- Case Study : In vitro studies demonstrated selective cytotoxicity against cancer cell lines such as WI-38 VA-13, with effective concentrations (EC50) ranging from 28 to 290 ng/mL. This suggests that structural variations can significantly impact efficacy against cancer cells.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Mechanism of Action : Similar thiazine derivatives have been documented to possess significant antimicrobial properties against various bacterial strains and fungi. The minimal inhibitory concentrations (MICs) for related compounds often fall within microgram ranges, indicating potent activity against pathogens.
- Case Study : A study evaluating the antimicrobial efficacy of thiazine derivatives found that certain compounds exhibited MIC values as low as 50 μg/mL against Gram-positive bacteria. This highlights the potential application of such compounds in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated:
- Mechanism of Action : The antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative damage. Some derivatives have shown IC50 values lower than common antioxidants like gallic acid.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells; selective cytotoxicity observed. |
| Antimicrobial | Effective against Gram-positive bacteria; MIC values as low as 50 μg/mL reported. |
| Antioxidant | Scavenges free radicals; IC50 values lower than common antioxidants like gallic acid noted. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound: The benzo[c]pyrimido[4,5-e][1,2]thiazine system is a tricyclic fused heterocycle incorporating pyrimidine and thiazine rings. The sulfone group at C5 increases polarity compared to non-oxidized sulfur analogs.
Analog 1 : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, from )
- Core : Bicyclic thiazolo[3,2-a]pyrimidine.
- Key Features: Cyano group (CN) at C6: Strong electron-withdrawing effect, contrasting with the target’s acetamide. Ketones at C3 and C5: May reduce solubility compared to the sulfone in the target.
Analog 2 : 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
- Core : Simpler pyrimidinylthio scaffold.
- Key Features :
Physicochemical Properties
- The target’s sulfone group (absent in analogs) may improve aqueous solubility, aligning with Lipinski’s "Rule of Five" for drug-likeness ().
Electronic and Steric Effects
- Target vs. Analog 1: The 2,5-dimethoxyphenyl group in the target provides electron-donating methoxy groups, whereas Analog 1’s trimethylbenzylidene substituent is sterically bulky but electronically neutral.
Target vs. Analog 2 :
- The fused tricyclic system in the target introduces greater rigidity , which may enhance binding selectivity but complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
